molecular formula C16H22BrNO3 B8237981 Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate

Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate

Cat. No.: B8237981
M. Wt: 356.25 g/mol
InChI Key: IATACTDWNSGNTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenoxy group attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 2-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Coupling with Piperidine: The 2-bromophenol is then reacted with piperidine in the presence of a base such as potassium carbonate to form 3-(2-Bromo-phenoxy)-piperidine.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products include various substituted phenoxy-piperidine derivatives.

    Hydrolysis: The major product is 3-(2-Bromo-phenoxy)-piperidine-1-carboxylic acid.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the piperidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(2-Fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(2-Methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

tert-butyl 3-(2-bromophenoxy)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-6-7-12(11-18)20-14-9-5-4-8-13(14)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATACTDWNSGNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ortho-bromophenol (1.72 g, 9.92 mmol) and racemic Boc-3-hydroxypiperidine (2 g, 9.92 mmol) were placed in THF (60 mL) with triphenylphosphine (3.9 g, 14.9 mmol), and the mixture was cooled to 0° C. DIAD (2.94 mL, 14.9 mmol) was added portion wise over 30 minutes, and the mixture was warmed to r.t. and stirred for about 16 hours. The mixture was diluted with ether (200 mL) and water was added (100 mL). The mixture was washed with 5N NaOH (100 mL), extracted with ether and concentrated. Ethyl acetate/hexanes was added, and the triphenylphosphine oxide was crystallized and filtered away. The residue was chromatographed on silica gel (ethyl acetate/hexanes) to afford the product (1.2 g, 34%) as a clear oil. MS found: 256.0 (M-Boc)
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1.72 g
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2 g
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3.9 g
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2.94 mL
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60 mL
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200 mL
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0 (± 1) mol
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Yield
34%

Synthesis routes and methods II

Procedure details

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